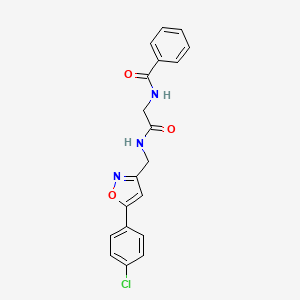

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)17-10-16(23-26-17)11-21-18(24)12-22-19(25)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFTYMHGHGOLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities. This compound can undergo various chemical reactions such as oxidation and reduction, yielding different derivatives that may possess distinct biological activities.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity, which is crucial for developing new antimicrobial agents .

Medicine

This compound has garnered attention for its anticancer and anti-inflammatory activities. Research indicates that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to modulate immune responses also highlights its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Activity

A study involving a series of benzamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial and fungal strains. The effectiveness was comparable to established antibiotics like isoniazid and ciprofloxacin .

Case Study 2: Anticancer Potential

Research into the anticancer effects of related compounds showed promising results against several cancer cell lines. For instance, compounds derived from benzamide structures demonstrated percent growth inhibitions exceeding 75% against specific cancer types, indicating strong potential for therapeutic development .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Isoxazole derivatives: These include compounds like 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide, which have similar structural features and biological activities.

Chlorophenyl derivatives: Compounds such as chlorophenyl isoxazoles share the chlorophenyl group and exhibit comparable properties.

Uniqueness

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Biological Activity

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : N-[2-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methylamino]-2-oxoethyl]benzamide

- Molecular Formula : C19H16ClN3O3

- Molecular Weight : 369.8 g/mol

- CAS Number : 1211011-14-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring is known to modulate enzyme and receptor activity, while the chlorophenyl group enhances binding affinity to these targets. The benzamide moiety influences pharmacokinetic properties, which are crucial for therapeutic efficacy .

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit cancer cell proliferation through various pathways. In particular, compounds with isoxazole rings have been identified as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells .

Antimicrobial and Antiviral Properties

This compound has also been studied for its antimicrobial and antiviral activities. Isoxazole derivatives are known for their broad-spectrum activity against various pathogens. The compound’s structural features suggest potential efficacy against bacterial and viral infections, although specific studies are needed to quantify this activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also exert beneficial effects in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the isoxazole ring or the chlorophenyl group can significantly affect potency and selectivity against various biological targets. For example, substituents on the benzamide moiety have been shown to enhance or diminish activity depending on their electronic and steric properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Pancreatic β-cell Protection : A study identified a benzamide analog with improved potency in protecting pancreatic β-cells from ER stress-induced dysfunction. This analog exhibited an EC50 value of 0.1 ± 0.01 μM, indicating strong protective effects .

- Cytotoxicity Studies : Research on related isoxazole derivatives has shown varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for careful optimization of structure to enhance therapeutic indices .

Q & A

Q. What synthetic routes are recommended for N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide?

A domino synthesis approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in methanol under reflux conditions is effective for constructing structurally similar benzamide derivatives. Key steps include sequential acylation and cyclization, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Reaction progress should be monitored by TLC . For intermediates involving isoxazole rings, coupling reactions with chlorophenyl precursors under nitrogen atmosphere are advised to minimize oxidation .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Use a combination of 1H/13C NMR to confirm proton and carbon environments, particularly the 4-chlorophenyl and isoxazole moieties. FT-IR can validate carbonyl (C=O) and amide (N-H) functional groups. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for related isoxazole-benzamide analogs (e.g., C–C bond length analysis with mean deviation ≤0.007 Å) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For antimicrobial screening, use the agar dilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values compared to standard antibiotics. Antitumor activity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values over 48–72 hours. Anti-inflammatory potential is tested using COX-2 inhibition assays with celecoxib as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay protocols (e.g., serum concentration, incubation time) or compound purity . Validate purity via HPLC (≥95%) and replicate assays under standardized conditions. For divergent results in antitumor activity, compare structural analogs (e.g., trifluoromethyl-substituted derivatives) to assess substituent effects on target binding . Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like kinases or receptors to rationalize discrepancies .

Q. What strategies improve the metabolic stability of this compound for therapeutic applications?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide or isoxazole ring to reduce oxidative metabolism. Deuterium incorporation at labile C–H bonds (e.g., methylene groups) can prolong half-life. Assess stability via microsomal assays (human liver microsomes, NADPH cofactor) and compare with control compounds . For in vivo studies, formulate as a nanoparticulate suspension to enhance bioavailability .

Q. How can this compound be optimized as a ligand in coordination chemistry?

Utilize the amide and isoxazole nitrogen atoms as chelating sites for transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes via reflux in ethanol with metal salts (e.g., CuCl₂), and characterize using UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity). Compare stability constants (logβ) with analogous oxadiazole-based ligands to evaluate donor strength .

Methodological Notes

- Data Interpretation : Cross-reference spectral data (NMR, IR) with published analogs to confirm assignments .

- Controlled Experiments : Include negative controls (e.g., solvent-only) in bioassays to rule out artifacts .

- Structural Analogues : Prioritize derivatives with halogen substitutions (e.g., 4-bromophenyl) to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.